

Application Notes and Protocols for (S,S)-Gne 5729 in Rodents

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Compound of Interest

Compound Name: (S,S)-Gne 5729

Cat. No.: B10855294

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Gne 5729, also known as GNE-5729, is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2A subunit.[1][2] As an ionotropic glutamate receptor, the NMDAR plays a crucial role in synaptic plasticity, learning, and memory.[3] Dysfunction of the NMDAR is implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1][2] GNE-5729 offers an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors compared to earlier-generation GluN2A PAMs, making it a valuable tool for in vivo research.

These application notes provide a comprehensive overview of the dosing and administration of **(S,S)-Gne 5729** in rodents, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential and physiological roles of enhancing GluN2A-containing NMDAR function.

Mechanism of Action

(S,S)-Gne 5729 acts as a positive allosteric modulator at the GluN2A subunit of the NMDA receptor. This means it does not directly activate the receptor but enhances the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation of the NMDAR leads to an increased influx of Ca^{2+} and Na^{+} ions into the neuron upon receptor

activation. The activation of GluN2A-containing NMDARs is generally associated with neuroprotective and pro-survival signaling pathways. Specifically, it can lead to the activation of transcription factors like cAMP response element-binding protein (CREB), which promotes the expression of genes involved in neuronal survival and plasticity.

Data Presentation

In Vitro Potency and Selectivity

Parameter	Species/Cell Line	Value	Reference
EC50 (GluN2A)	Recombinant	37 nM	
EC50 (GluN2C)	Recombinant	4.7 μ M	
EC50 (GluN2D)	Recombinant	9.5 μ M	
Selectivity vs. GluN2C	Recombinant	127-fold	
Selectivity vs. GluN2D	Recombinant	256-fold	
Selectivity vs. AMPAR	Brain Slice (EPSP)	>2.6-fold improvement over GNE-0723	

In Vitro DMPK Parameters

Parameter	Human	Rat	Mouse
Microsomal Clearance (CL)	Moderate	Low	Low
Hepatocyte Clearance (CL)	Moderate	Low	Low

Data for this table is qualitative as presented in the source material.

In Vivo Pharmacokinetic Parameters in Mouse

Parameter	IV Dose (0.5 mg/kg)	PO Dose (2 mg/kg)
Blood Clearance (CL _{blood})	10 mL/min/kg	-
Bioavailability (F)	-	37%
Unbound Brain-to-Plasma Ratio (K _{p,uu}) at 1h	-	0.67

Experimental Protocols

Formulation for In Vivo Administration

(S,S)-Gne 5729 can be formulated for oral (PO) or intravenous (IV) administration in rodents. The following protocols are recommended for preparing a clear solution for in vivo experiments. It is advised to prepare the working solution fresh on the day of use.

Protocol 1: PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a concentration of at least 2.5 mg/mL.

- Prepare a stock solution of **(S,S)-Gne 5729** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 µL of Tween-80 and mix again.
- Add 450 µL of saline to reach the final volume of 1 mL.
- If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: SBE-β-CD Formulation

This formulation is an alternative for achieving a concentration of at least 2.5 mg/mL.

- Prepare a stock solution of **(S,S)-Gne 5729** in DMSO (e.g., 25 mg/mL).

- Prepare a 20% (w/v) solution of sulfobutylether- β -cyclodextrin (SBE- β -CD) in saline.
- To prepare a 1 mL working solution, take 100 μ L of the DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD solution.
- Mix thoroughly until the solution is clear.

Dosing and Administration in Rodents

Mouse:

- Intravenous (IV) Administration: A dose of 0.5 mg/kg has been used for pharmacokinetic studies. Administration is typically via the tail vein.
- Oral (PO) Administration: A dose of 2 mg/kg has been used for pharmacokinetic studies. Administration is typically performed via oral gavage.

Rat:

- Note: At the time of this writing, specific in vivo dosing and pharmacokinetic data for **(S,S)-Gne 5729** in rats have not been published. However, based on the low in vitro clearance observed in rat hepatocytes and microsomes, it is anticipated that the clearance in rats would be low. Researchers should conduct initial dose-ranging and pharmacokinetic studies to determine the appropriate dose levels and regimen for their specific experimental paradigm. A starting point for dose-finding studies could be in the range of 1-5 mg/kg for oral administration, with subsequent adjustments based on plasma and brain exposure levels.

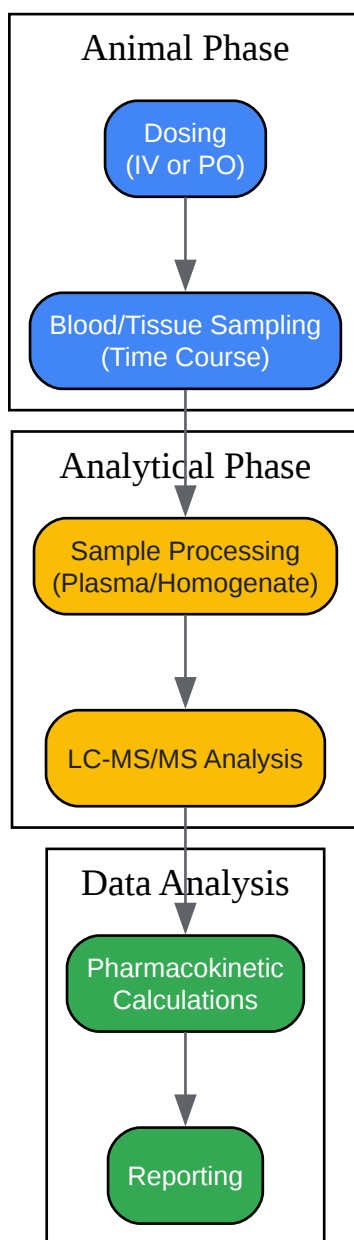
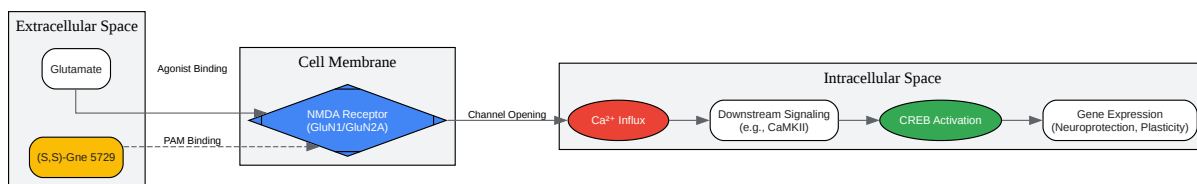
General Protocol for a Pharmacokinetic Study in Rodents

- Animal Model: Select the appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
- Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
- Dosing: Administer **(S,S)-Gne 5729** via the desired route (IV or PO) at the selected dose.

- **Sample Collection:** Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). For brain concentration analysis, a separate cohort of animals should be euthanized at each time point for tissue collection.
- **Sample Processing:** Process blood to obtain plasma. Homogenize brain tissue.
- **Bioanalysis:** Quantify the concentration of **(S,S)-Gne 5729** in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.
- **Data Analysis:** Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life, bioavailability, and brain-to-plasma ratio) using appropriate software.

Mandatory Visualizations

Signaling Pathway of GluN2A-NMDAR Activation



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